molecular formula C9H8O2 B041478 Cinnamic acid CAS No. 140-10-3

Cinnamic acid

Cat. No.: B041478
CAS No.: 140-10-3
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-VOTSOKGWSA-N
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Description

Cinnamic acid (C₉H₈O₂) is an aromatic organic acid with a phenyl group bonded to an unsaturated carboxylic acid. It exists as cis (Z) and trans (E) isomers, with the latter being more prevalent in nature. Key properties include a melting point of 133°C, boiling point of 300°C, and solubility in organic solvents like ethanol, while being sparingly soluble in water (500 mg/L) . It is biosynthesized from phenylalanine via phenylalanine ammonia-lyase (PAL) and serves as a precursor for lignin, flavonoids, coumarins, and other phenylpropanoids .

Natural sources include cinnamon oil, balsams, and Shea butter. Industrially, it is synthesized via Perkin condensation or Knoevenagel reactions . Applications span pharmaceuticals (e.g., antiviral agents), food flavoring (GRAS status), and cosmetics (UV protection) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamic acid can be synthesized through several methods. One common laboratory synthesis involves the Perkin reaction, where benzaldehyde reacts with acetic anhydride in the presence of a base such as sodium acetate. Another method is the Knoevenagel condensation, where benzaldehyde reacts with malonic acid in the presence of a base like piperidine .

Industrial Production Methods: Industrially, this compound is often produced via the catalytic hydrogenation of cinnamaldehyde, which is derived from cinnamon oil. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Applications

Cinnamic acid and its derivatives have been extensively studied for their pharmacological properties. Below are key applications categorized by their therapeutic effects:

Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that it can induce cytostasis and reverse malignant properties in human tumor cells. Studies have shown that concentrations of this compound can reduce cell proliferation in various cancer types, including glioblastoma and melanoma, with IC50 values ranging from 1 to 4.5 mM . It also promotes differentiation in melanoma cells and reduces their invasive capacity by modulating gene expression related to metastasis .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its derivatives are being explored as potential agents against tuberculosis and other microbial infections . The compound's efficacy against resistant strains makes it a promising candidate for new antimicrobial therapies.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory disorders .

Antidiabetic Effects

Research indicates that this compound may improve glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes . In vivo studies have shown that it enhances glucose uptake in liver cells, suggesting its role in metabolic regulation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound derivatives in treating neurodegenerative diseases like Alzheimer's. These compounds can cross the blood-brain barrier and exhibit dual inhibitory effects on enzymes associated with neurodegeneration .

Cosmetic Applications

This compound is increasingly used in cosmetic formulations due to its antioxidant properties and ability to enhance skin health. Its derivatives are being investigated for:

  • Skin Conditioning : this compound derivatives are utilized for their skin-conditioning effects, promoting hydration and overall skin health .
  • Anti-Aging Properties : Certain derivatives have shown potential in reducing signs of aging by inhibiting oxidative stress and promoting skin elasticity .
  • Skin Lightening Agents : Compounds like 4-hydroxythis compound are being studied for their efficacy in treating hyperpigmentation .

Food Industry Applications

This compound is also recognized for its role as a natural preservative due to its antimicrobial properties. It can inhibit the growth of spoilage organisms and pathogens in food products, thereby extending shelf life while maintaining food safety.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Cancer Treatment : A study demonstrated the effectiveness of this compound in inducing apoptosis in cancer cells through the inhibition of protein isoprenylation, which is critical for cell signaling pathways involved in tumor growth .
  • Diabetes Management : In a preclinical model, this compound was administered to diabetic rats, resulting in improved glucose levels and metabolic outcomes, supporting its potential use as a dietary supplement for diabetes management .
  • Cosmetic Formulation : A formulation containing this compound derivatives showed significant improvement in skin hydration and elasticity during clinical trials, indicating its promise as a cosmetic ingredient .

Mechanism of Action

Cinnamic acid exerts its effects through various mechanisms. It can inhibit enzymes such as cyclooxygenase, reducing the production of pro-inflammatory mediators. It also acts as an antioxidant by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Additionally, this compound can modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinnamic acid derivatives and analogs vary in functional groups, influencing their biological activity, toxicity, and applications. Below is a detailed analysis:

Cinnamaldehyde

  • Structure : Aldehyde derivative (C₉H₈O).
  • Sources : Prunus mume blossoms, cinnamon oil .
  • Activity : Higher antimicrobial and flavoring potency than this compound. In P. mume cultivars (GLH, GF), elevated levels correlate with phenylpropene biosynthesis .
  • Toxicity : More toxic than this compound; prolonged exposure causes mucosal irritation .

Coumaric Acid (p-/m-Coumaric Acid)

  • Structure : Hydroxyl group at para (p) or meta (m) positions (C₉H₈O₃).
  • Activity :
    • p-Coumaric acid: Strong antioxidant; inhibits Cuscuta campestris growth (EC₅₀ = 0.5 mM) but less potent than this compound in certain assays .
    • m-Coumaric acid: Reduced bioactivity due to hydroxyl positioning .
  • Applications : UV protection in cosmetics; precursor for lignin synthesis .

Caffeic Acid

  • Structure : Dihydroxyl groups at positions 3 and 4 (C₉H₈O₄).
  • Activity :
    • Superior antioxidant (IC₅₀ = 84% on trypsin inhibition vs. 53% for this compound) .
    • Enhances iron release from ferritin via Fe²⁺ chelation .
  • Sources : Coffee, fruits, and Hyphaene thebaica fruits .

Ferulic Acid

  • Structure : Methoxy and hydroxyl groups (C₁₀H₁₀O₄).
  • Activity :
    • Potent antioxidant; stabilizes collagen in sunscreens.
    • Higher bioavailability than this compound due to methoxy group .

Cinnamyl Acetate

  • Structure : Ester derivative (C₁₁H₁₂O₂).
  • Activity : Key aroma compound in P. mume blossoms; synthesized from cinnamaldehyde .
  • Applications : Perfumery and food flavoring.

Antioxidant Capacity

  • Derivatives with hydroxyl groups (e.g., caffeic, ferulic acids) exhibit stronger free radical scavenging than this compound .
  • This compound’s reducibility and Fe²⁺ chelation enable iron release from ferritin, impacting dietary iron stability .

Enzyme Inhibition

  • This compound weakly inhibits trypsin (IC₅₀ = 53%) and Chatepsin K (IC₅₀ > 1000 μM), whereas caffeic acid and propenoic acid derivatives show higher efficacy .

Antimicrobial and Antiviral Effects

  • Cinnamaldehyde and caffeic acid derivatives demonstrate broad-spectrum antimicrobial activity.
  • This compound inhibits SARS-CoV-2 entry by targeting ACE2 and TMPRSS2 proteases .

Toxicity Profile

  • This compound : Low toxicity (LD₅₀ > 5 g/kg in rats); safe as a food additive .
  • Derivatives: Higher toxicity observed in cinnamaldehyde and esters. Cyano-/fluoro-substituted cinnamates disrupt mitochondrial pyruvate transport, posing metabolic risks .

Structure-Activity Relationships (SAR)

  • Hydroxyl Groups : Enhance antioxidant and antimicrobial activities (e.g., caffeic > coumaric > this compound) .
  • Methoxy Groups : Improve lipid solubility and bioavailability (e.g., ferulic acid) .
  • Esterification : Reduces bioactivity (e.g., benzylcinnamate < this compound in Cuscuta inhibition) .
  • Positional Isomerism : para-substituted derivatives (e.g., p-coumaric acid) generally outperform meta analogs .

Biological Activity

Cinnamic acid, a naturally occurring compound found in cinnamon and other plants, has garnered significant attention for its diverse biological activities. This article explores the various biological effects of this compound, including its antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Derivatives

This compound is characterized by a benzene ring attached to a propenoic acid moiety, which allows for various modifications leading to the synthesis of derivatives with enhanced biological activities. The efficacy of these derivatives often depends on the nature and position of substituent groups on the phenyl ring .

Antioxidant Activity

This compound exhibits strong antioxidant properties, primarily through its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. For instance:

  • Anti-Tuberculosis Activity : A derivative of this compound showed an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, outperforming standard treatments .
  • Antibacterial Effects : Compounds derived from this compound have shown effectiveness against Staphylococcus aureus and other resistant bacterial strains .

Anticancer Effects

Numerous studies highlight the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest:

  • Cell Viability Studies : In HT-144 melanoma cells, this compound demonstrated an IC50 of 2.4 mM, effectively reducing cell viability and inducing apoptosis as evidenced by activated-caspase 3 staining .
  • Metastasis Inhibition : Certain this compound derivatives significantly suppressed the migration of B16-F10 melanoma cells by up to 86% at specific concentrations .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is beneficial in managing chronic inflammatory conditions like arthritis .

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative damage, which is pivotal in neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter levels further underscores its potential therapeutic applications in neurological disorders .

Summary of Biological Activities

Activity Mechanism/Effects References
AntioxidantScavenges free radicals; inhibits lipid peroxidation
AntimicrobialEffective against bacteria (e.g., S. aureus) and fungi
AnticancerInduces apoptosis; inhibits cell migration
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects neurons; modulates neurotransmitters

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that modified this compound derivatives had superior antimicrobial activity compared to traditional antibiotics against resistant strains .
  • Cancer Cell Line Analysis : Research involving various cancer cell lines confirmed that specific this compound derivatives could significantly reduce cell viability and induce apoptosis through distinct molecular pathways .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing cinnamic acid derivatives, and how are they characterized?

this compound derivatives are typically synthesized via Claisen-Schmidt condensation, where aromatic aldehydes react with acetic anhydride derivatives under basic or acidic conditions. Characterization involves:

  • HPLC for purity assessment (>95% threshold) .
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity .
  • Mass spectrometry (e.g., ESI-MS) for molecular weight validation . Example: Ferulic acid synthesis via Knoevenagel condensation yields 85-90% purity, requiring recrystallization for optimization .

Q. How do researchers validate the antioxidant activity of this compound in vitro?

Common assays include:

  • DPPH Radical Scavenging : Measure absorbance decay at 517 nm; IC50 values <50 µg/mL indicate high activity .
  • FRAP Assay : Quantify Fe³+ reduction to Fe²+; results compared to ascorbic acid controls .
  • ORAC : Fluorescence decay kinetics over 60 minutes; data normalized to Trolox equivalents . Note: Buffer pH (e.g., 7.4 for physiological conditions) significantly impacts results .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxic mechanisms be resolved?

Contradictions often arise from:

  • Cell line variability : HepG2 vs. MCF-7 may show differing IC50 values due to metabolic enzyme expression .
  • Dosage thresholds : Apoptosis induction at 100 µM vs. necrosis at 500 µM .
  • Assay interference : Phenolic compounds may react with MTT reagents, requiring validation via Annexin V/PI flow cytometry . Methodological fix: Use orthogonal assays (e.g., ROS detection + caspase-3 activation) to cross-validate mechanisms .

Q. What experimental design principles apply to in vivo studies of this compound’s wound-healing effects?

Key considerations:

  • Animal models : Rabbits for burn healing (e.g., 2nd-degree burns treated with 2% this compound ointment, monitored via histology for collagen deposition ).
  • Controls : Silver sulfadiazine as a positive control; vehicle (e.g., petroleum jelly) as negative .
  • Endpoint metrics : Wound closure rate (mm²/day), TNF-α levels (ELISA), and microbial load (CFU counts) . Data interpretation: Use ANOVA with post-hoc Tukey tests to compare groups; report effect sizes (η² >0.14 for clinical relevance) .

Q. How should researchers address solubility challenges in this compound bioactivity assays?

Solubility limits (~0.1 mg/mL in water) necessitate:

  • Co-solvents : DMSO (<0.1% to avoid cytotoxicity) or cyclodextrin inclusion complexes .
  • Nanoformulations : Liposomal encapsulation (e.g., 150 nm particles) improves bioavailability in pharmacokinetic studies .
  • pH adjustment : Solubilize in PBS (pH 8.0) for cell culture compatibility .

Q. Data Analysis & Reporting Guidelines

Q. What statistical approaches are critical for dose-response studies of this compound?

  • Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism) .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .
  • Reproducibility : Report mean ± SEM from ≥3 independent experiments; share raw data in repositories like Zenodo .

Q. How can structural-activity relationships (SAR) of this compound derivatives be systematically analyzed?

  • Computational tools : Use Schrödinger Suite for docking studies (e.g., binding affinity to COX-2) .
  • Substituent effects : Meta-chloro groups enhance lipid solubility (logP ↑0.5), while hydroxyl groups improve antioxidant capacity (BDE ↓10 kcal/mol) .
  • Data visualization : Heatmaps comparing IC50, logP, and hydrogen-bond donors across derivatives .

Q. Ethical & Reproducibility Standards

  • Chemical sourcing : Use Sigma-Aldrich (≥98% purity) with lot numbers documented .
  • Ethical compliance : ARRIVE 2.0 guidelines for animal studies; IRB approval for human cell lines .
  • Data sharing : Deposit spectra in PubChem (Reference ID: CID 637511) .

Properties

IUPAC Name

(E)-3-phenylprop-2-enoic acid
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InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
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InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O
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Molecular Formula

C9H8O2
Record name cinnamic acid
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DSSTOX Substance ID

DTXSID5022489
Record name E-Cinnamic acid
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Molecular Weight

148.16 g/mol
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Physical Description

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour
Record name Cinnamic acid
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Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg
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Solubility

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol)
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CAS No.

140-10-3, 621-82-9
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Melting Point

133 °C
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Synthesis routes and methods I

Procedure details

8.719 g of p-hydroxy cinnamic acid was dissolved in 10 ml of DMSO, and 19.7 g of glycidol was added. The mixture was stirred and heated to 90° C. Catalystic amount of boron trifluoride ethyl ether was added, heating and agitation was carried out for 2 hours and then the adduct of cinnamic acid and glycerin was obtained.
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Synthesis routes and methods II

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium hydride of which the oil was washed by hexane was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, heating and agitation were carried out for 1.5 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
Quantity
2.8 g
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reactant
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3 mL
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Synthesis routes and methods III

Procedure details

4.35 g of p-hydroxy cinnamic acid was dissolved in 5 ml of DMSO, and 50 mg of potassium hydroxide was added. The mixture was stirred and heated to 90° C. under flow of N2 gas. 10.0 g of glycidol was added gradually, heating and agitation was carried out for 1.5 hours, neutralized by adding hydrochloric acid and the adduct of cinnamic acid and glycerin was obtained.
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50 mg
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10 g
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Synthesis routes and methods IV

Procedure details

2.8 g of p-hydroxy cinnamic acid was dissolved in 3 ml of DMSO, and 10 mg of sodium was added. The mixture was stirred and heated to 90° C. under a flow of N2 gas. 5.0 g of glycidol was added gradually, the heating and agitation was carried out for 1 hours, neutralized by adding hydrochloric acid and then the adduct of cinnamic acid and glycerin was obtained.
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2.8 g
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3 mL
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10 mg
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5 g
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Synthesis routes and methods V

Procedure details

4.35 g of trimethoxy cinnamic acid and 100 mg of sodium hydroxide were dissolved in 5 ml of DMSO, and the mixture was stirred and heated to 90° C. under a flow of N2 gas. Water in the system was removed under low pressure condition. 10 g of glycidol was added, heating and agitation was carried out for 3 hours, and then the adduct of cinnamic acid and glycerin was obtained.
Name
trimethoxy cinnamic acid
Quantity
4.35 g
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100 mg
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5 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.